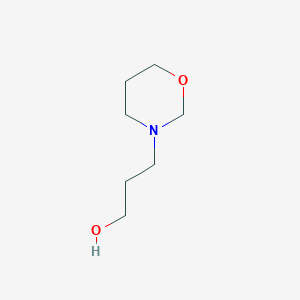
Methyl 2-methoxy-4-(methylamino)-5-nitrobenzoate
概要
説明
Methyl 2-methoxy-4-(methylamino)-5-nitrobenzoate is an organic compound with the molecular formula C10H12N2O5 It is a derivative of benzoic acid and is characterized by the presence of methoxy, methylamino, and nitro functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methoxy-4-(methylamino)-5-nitrobenzoate typically involves the nitration of 2-methoxybenzoic acid, followed by methylation and amination reactions. One common method involves the following steps:
Nitration: 2-Methoxybenzoic acid is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.
Methylation: The resulting 2-methoxy-5-nitrobenzoic acid is then esterified using methanol and a suitable acid catalyst to form the methyl ester.
Amination: Finally, the methyl ester is reacted with methylamine to introduce the methylamino group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
Methyl 2-methoxy-4-(methylamino)-5-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy and methylamino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acid methyl esters.
科学的研究の応用
Methyl 2-methoxy-4-(methylamino)-5-nitrobenzoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Methyl 2-methoxy-4-(methylamino)-5-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its potential therapeutic properties.
類似化合物との比較
Similar Compounds
- 4-Amino-2-methoxy-5-nitrobenzoic acid methyl ester
- 2-Methoxy-4-acetylamino-5-chloro methyl benzoate
- Methyl p-nitrobenzoate
Uniqueness
Methyl 2-methoxy-4-(methylamino)-5-nitrobenzoate is unique due to the presence of both methoxy and methylamino groups, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C10H12N2O5 |
|---|---|
分子量 |
240.21 g/mol |
IUPAC名 |
methyl 2-methoxy-4-(methylamino)-5-nitrobenzoate |
InChI |
InChI=1S/C10H12N2O5/c1-11-7-5-9(16-2)6(10(13)17-3)4-8(7)12(14)15/h4-5,11H,1-3H3 |
InChIキー |
BHNYROMTUGWVQF-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(C=C(C(=C1)OC)C(=O)OC)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,3-Diazaspiro[4.4]non-3-ene-2-carbothioic acid ethylamide](/img/structure/B8502572.png)
![Acetic acid,2-[[2,3-dihydro-7-[4-[[[(3-methylphenyl)amino]carbonyl]amino]phenyl]-3-oxo-1h-isoindol-5-yl]oxy]-,1,1-dimethylethyl ester](/img/structure/B8502586.png)
![2-[6-(2-Aminoethyl)-3-pyridyl]ethylamine](/img/structure/B8502593.png)





![(S)-2-[(Trifluoromethylsulfonyl)oxy]butanoic acid butyl ester](/img/structure/B8502655.png)


![6-Azaspiro[4.5]decan-10-one](/img/structure/B8502671.png)
![5-Butylsulfanyl-3-(1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8502677.png)

